molecular formula C17H11ClN2O4 B12828996 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid

Cat. No.: B12828996
M. Wt: 342.7 g/mol
InChI Key: WICOSEKIAWUUAV-ZROIWOOFSA-N
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Description

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl group and finally the benzoic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imidazolidinone ring or the benzoic acid moiety.

    Substitution: This reaction can replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(4-Bromophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
  • 4-((1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
  • 4-((1-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid

Uniqueness

4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11ClN2O4

Molecular Weight

342.7 g/mol

IUPAC Name

4-[(Z)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H11ClN2O4/c18-12-5-7-13(8-6-12)20-15(21)14(19-17(20)24)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,19,24)(H,22,23)/b14-9-

InChI Key

WICOSEKIAWUUAV-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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